molecular formula C15H19N5O2S B12266810 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine

3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine

Cat. No.: B12266810
M. Wt: 333.4 g/mol
InChI Key: MZGGCIFLBICHPO-UHFFFAOYSA-N
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Description

3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a pyridine ring, a piperazine ring, and a methylpyridazine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3-methanesulfonylpyridine with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with 6-methylpyridazine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups into the piperazine or pyridazine rings .

Scientific Research Applications

3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

3-methyl-6-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C15H19N5O2S/c1-12-5-6-14(18-17-12)19-8-10-20(11-9-19)15-13(23(2,21)22)4-3-7-16-15/h3-7H,8-11H2,1-2H3

InChI Key

MZGGCIFLBICHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C

Origin of Product

United States

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